molecular formula C16H19N3O2S B5170080 N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide

N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide

Cat. No. B5170080
M. Wt: 317.4 g/mol
InChI Key: UAVBDJKMKFDVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide, also known as MPTB, is a chemical compound that has been widely studied for its potential use in scientific research. It is a synthetic compound that was first synthesized in the early 2000s and has since been used in various studies to explore its mechanism of action and potential applications.

Mechanism of Action

N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide inhibits CK2 activity by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, leading to downstream effects on various cellular processes. N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been shown to be a selective inhibitor of CK2, with little to no effect on other kinases.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been shown to inhibit cell growth and induce apoptosis. In neuronal cells, N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been shown to protect against oxidative stress and prevent cell death. N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has also been shown to have anti-inflammatory effects in various models, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use. It is also a selective inhibitor of CK2, making it a useful tool for investigating the role of CK2 in various cellular processes. However, one limitation of N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide is its potential off-target effects. While it has been shown to be selective for CK2, it may still have effects on other kinases or cellular processes.

Future Directions

There are several future directions for the use of N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide in scientific research. One potential application is in the development of therapeutics targeting CK2. N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has shown promise as a selective inhibitor of CK2, making it a potential candidate for the development of drugs targeting CK2-mediated diseases. Another direction is in the investigation of the role of CK2 in various cellular processes. N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide can be used as a tool to selectively inhibit CK2 and investigate its downstream effects on various cellular processes. Finally, N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide can be used in the development of new screening assays for CK2 inhibitors, allowing for the identification of new compounds with potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide involves the reaction of 4-methoxybenzaldehyde with 6-methyl-4-pyrimidinethiol followed by the addition of 2-bromo-3-methylbutyric acid. The resulting product is then purified and characterized using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been used in scientific research to investigate its potential as a selective inhibitor of the protein kinase CK2. CK2 is a protein kinase that plays a role in various cellular processes such as cell growth and differentiation. It has been implicated in various diseases such as cancer and neurodegenerative disorders. N-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been shown to inhibit CK2 activity in vitro and in vivo, making it a potential candidate for the development of therapeutics targeting CK2.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-4-14(22-15-9-11(2)17-10-18-15)16(20)19-12-5-7-13(21-3)8-6-12/h5-10,14H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVBDJKMKFDVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC=NC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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